molecular formula C10H15N3O2 B2942529 Tert-butyl 6-(methylamino)pyridazine-3-carboxylate CAS No. 2248401-77-4

Tert-butyl 6-(methylamino)pyridazine-3-carboxylate

Cat. No. B2942529
CAS RN: 2248401-77-4
M. Wt: 209.249
InChI Key: RJXGUJLGFICVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-(methylamino)pyridazine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

Tert-butyl 6-(methylamino)pyridazine-3-carboxylate works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, Tert-butyl 6-(methylamino)pyridazine-3-carboxylate can block these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell death in cancer cells, inhibit the growth and spread of tumors, and enhance the activity of immune cells that can help to fight cancer. However, it can also have some toxic effects on healthy cells, particularly in the blood and immune system.

Advantages and Limitations for Lab Experiments

One advantage of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate is its specificity for BTK, which can make it more effective and less toxic than other kinase inhibitors. However, its limited solubility and low stability can make it difficult to work with in lab experiments. Additionally, its toxicity to healthy cells can make it challenging to determine the optimal dosage and treatment regimen.

Future Directions

There are several future directions for the research and development of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. One area of focus is on improving its solubility and stability, which could make it easier to work with in lab experiments and increase its potential for clinical use. Another direction is on identifying biomarkers that can predict which patients are most likely to respond to Tert-butyl 6-(methylamino)pyridazine-3-carboxylate. Finally, there is ongoing research into combining Tert-butyl 6-(methylamino)pyridazine-3-carboxylate with other drugs or therapies to enhance its effectiveness and reduce its toxicity.

Synthesis Methods

The synthesis of Tert-butyl 6-(methylamino)pyridazine-3-carboxylate involves a multi-step process that starts with the reaction of 2-cyanopyridine with tert-butylamine to form tert-butyl 2-cyanopyridine-3-carboxylate. This intermediate is then reacted with methylamine to form tert-butyl 6-(methylamino)pyridazine-3-carboxylate, which is the final product. The overall yield of the synthesis is around 20%.

Scientific Research Applications

Tert-butyl 6-(methylamino)pyridazine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and spread of cancer cells in preclinical studies and is currently being evaluated in clinical trials.

properties

IUPAC Name

tert-butyl 6-(methylamino)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-6-8(11-4)13-12-7/h5-6H,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXGUJLGFICVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-(methylamino)pyridazine-3-carboxylate

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